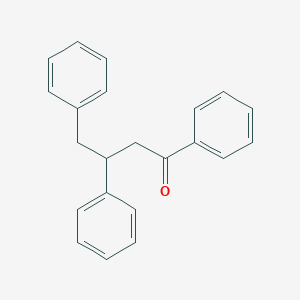
1-Butanone, 1,3,4-triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanone, 1,3,4-triphenyl- is an organic compound characterized by the presence of a butanone group attached to three phenyl groups at the 1, 3, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-Butanone, 1,3,4-triphenyl- can be synthesized through various organic reactions. One common method involves the reaction of 1,3,4-triphenyl-1-butanone with appropriate reagents under controlled conditions. The synthesis typically requires the use of solvents such as dichloromethane or chloroform and may involve catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-Butanone, 1,3,4-triphenyl- often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced equipment and precise control of reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-Butanone, 1,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-Butanone, 1,3,4-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-Butanone, 1,3,4-triphenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, signaling cascades, and other biochemical processes
相似化合物的比较
- 1-Butanone, 4-hydroxy-2-methyl-1,3,4-triphenyl-
- 1,3,5-Triphenylbenzene
- 2,3,5-Triphenylthiophene
Comparison: 1-Butanone, 1,3,4-triphenyl- is unique due to its specific structural arrangement and the presence of three phenyl groups attached to the butanone backbone. This structural configuration imparts distinct chemical and physical properties, differentiating it from other similar compounds .
属性
CAS 编号 |
24892-77-1 |
|---|---|
分子式 |
C22H20O |
分子量 |
300.4 g/mol |
IUPAC 名称 |
1,3,4-triphenylbutan-1-one |
InChI |
InChI=1S/C22H20O/c23-22(20-14-8-3-9-15-20)17-21(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
InChI 键 |
JEYCQIWSEWTHDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


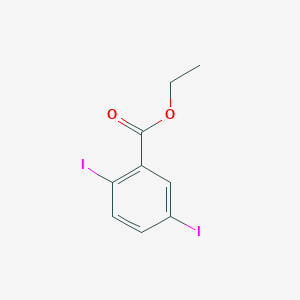
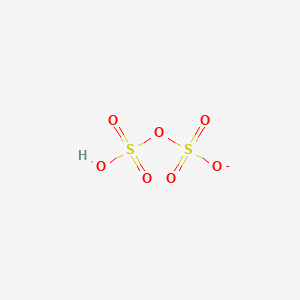
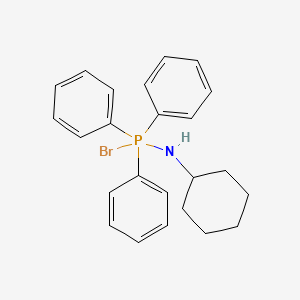
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
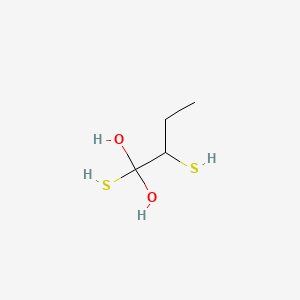
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
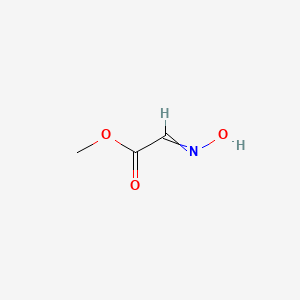
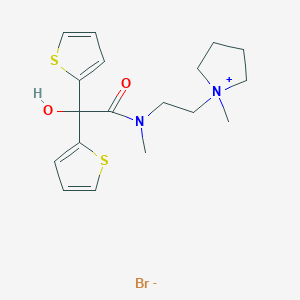
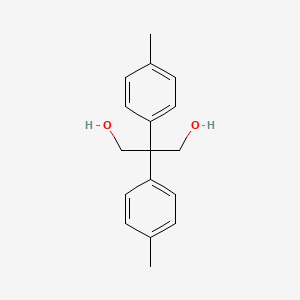

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
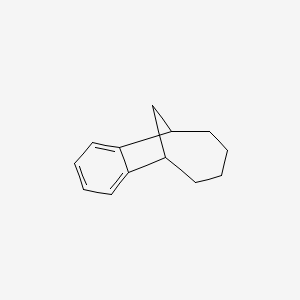
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
